molecular formula C19H17N3O3 B2607144 4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478259-38-0

4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2607144
CAS No.: 478259-38-0
M. Wt: 335.363
InChI Key: FWASOVMWTCKLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Impurities in Proton Pump Inhibitors

  • A review focused on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding impurities in drug development and their potential effects on drug efficacy and safety. This research can inform the development and quality control of drugs similar in structure or function to "4-(4-methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide" (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Fate and Behavior of Parabens

  • A comprehensive review on parabens, which shares structural motifs with the compound , discusses their environmental presence, fate, and biodegradability. Such studies are crucial for understanding the environmental impact of pharmaceutical and personal care product ingredients (Haman, Dauchy, Rosin, & Munoz, 2015).

Central Nervous System (CNS) Acting Drugs

  • Research into functional chemical groups that could lead to novel CNS acting drugs highlights the significance of heterocycles, including pyrroles and pyridines, as potential scaffolds for the development of new therapeutic agents. This suggests that compounds like "this compound" could be explored for CNS applications (Saganuwan, 2017).

Optical Sensors and Biological Applications

  • The use of pyrimidine derivatives, which are structurally and functionally related to pyrrole compounds, in the development of optical sensors and their biological applications, indicates a broad scope for research into similar compounds. These applications include sensing and biological activity, suggesting potential research avenues for "this compound" in sensor technology and bioactivity screening (Jindal & Kaur, 2021).

Safety Assessment of Antimicrobial Preservatives

  • Studies on the safety assessment of propyl paraben, which shares some functional groups with the compound , provide insights into the toxicological profile and safety considerations necessary for the development and use of new chemical entities in pharmaceuticals and cosmetics. Understanding the metabolic pathways and potential toxicities of structurally similar compounds is essential for their safe use (Soni, Burdock, Taylor, & Greenberg, 2001).

Properties

IUPAC Name

4-(4-methoxybenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-16-6-4-14(5-7-16)18(23)15-9-17(21-12-15)19(24)22-11-13-3-2-8-20-10-13/h2-10,12,21H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWASOVMWTCKLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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